N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide
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Overview
Description
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is a compound that features a boronic ester group attached to a phenyl ring, which is further connected to an octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronic ester group . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The amide group can be reduced to an amine.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the coupling partner used.
Scientific Research Applications
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The amide group can participate in hydrogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester group but lacks the octadecanamide chain.
4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester: Contains a sulfonamide group instead of an amide group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but with different substituents on the phenyl ring.
Uniqueness
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is unique due to its combination of a boronic ester group and a long-chain amide. This structure provides distinct chemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecular targets, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52BNO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)32-27-24-22-26(23-25-27)31-34-29(2,3)30(4,5)35-31/h22-25H,6-21H2,1-5H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHPQZDEWDKYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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